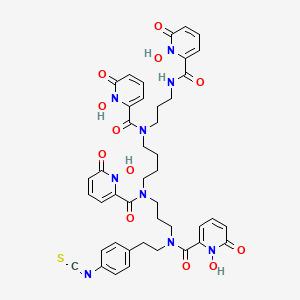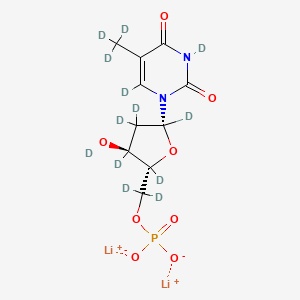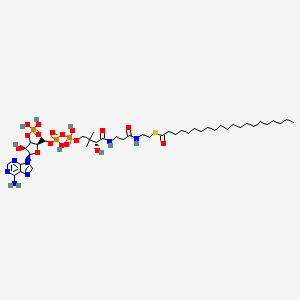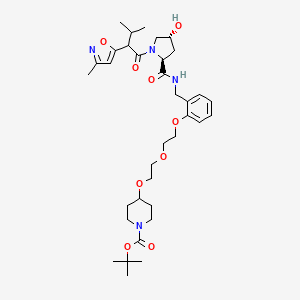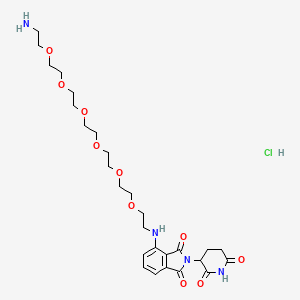
Thalidomide-NH-PEG6-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-PEG6-NH2 (hydrochloride) is a derivative of Thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of the CRBN protein. It is often used in the construction of proteolysis-targeting chimeras (PROTACs), which are molecules that can target specific proteins for degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG6-NH2 (hydrochloride) typically involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process begins with the activation of Thalidomide, followed by the attachment of the PEG6 linker through a series of chemical reactions.
Industrial Production Methods
Industrial production methods for Thalidomide-NH-PEG6-NH2 (hydrochloride) are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-PEG6-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the Thalidomide core.
Substitution: The PEG6 linker allows for substitution reactions, enabling the attachment of various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Thalidomide-NH-PEG6-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
The mechanism of action of Thalidomide-NH-PEG6-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This process is crucial for regulating protein levels within cells and can be harnessed to eliminate disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-5-PEG6-NH2 hydrochloride
- Pomalidomide-PEG4-NH2 hydrochloride
- Lenalidomide-PEG6-NH2 hydrochloride
Uniqueness
Thalidomide-NH-PEG6-NH2 (hydrochloride) stands out due to its specific PEG6 linker, which provides unique properties such as increased solubility and stability. This makes it particularly suitable for constructing PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C27H41ClN4O10 |
|---|---|
Molecular Weight |
617.1 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O10.ClH/c28-6-8-36-10-12-38-14-16-40-18-19-41-17-15-39-13-11-37-9-7-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-4-5-23(32)30-25(22)33;/h1-3,22,29H,4-19,28H2,(H,30,32,33);1H |
InChI Key |
WXPOWWGXEHCJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
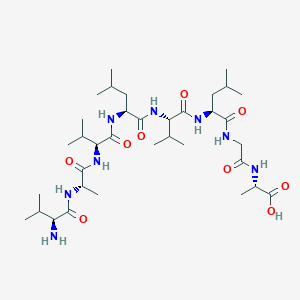


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
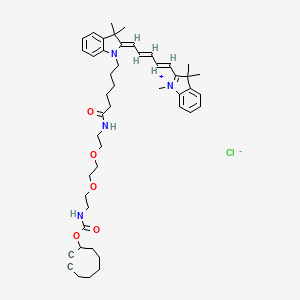

![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
